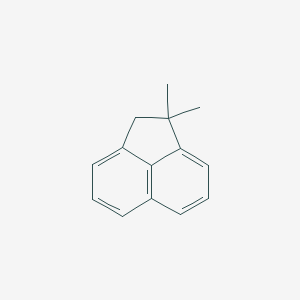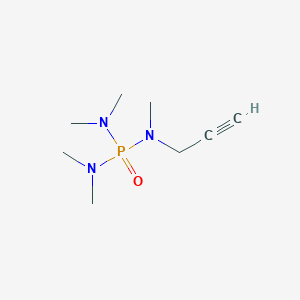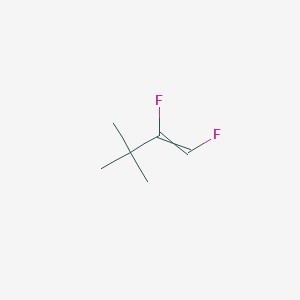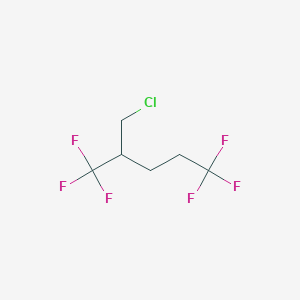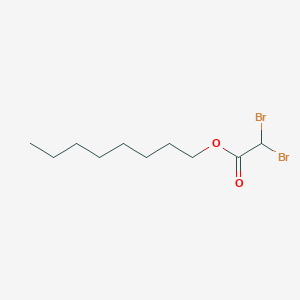
Octyl dibromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl dibromoacetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is characterized by the presence of an octyl group and two bromine atoms attached to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl dibromoacetate involves the esterification of octanol (octyl alcohol) with dibromoacetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{Br}_2\text{CHCOOH} \rightarrow \text{C}8\text{H}{17}\text{OCOCHBr}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Octyl dibromoacetate can undergo hydrolysis in the presence of water, leading to the formation of octanol and dibromoacetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of octyl alcohol and dibromoethanol.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles, such as hydroxide ions, leading to the formation of octyl glycolate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Hydrolysis: Octanol and dibromoacetic acid.
Reduction: Octyl alcohol and dibromoethanol.
Substitution: Octyl glycolate and other substituted esters.
Scientific Research Applications
Octyl dibromoacetate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which octyl dibromoacetate exerts its effects involves the interaction of its ester group with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing octanol and dibromoacetic acid, which may have distinct biological activities.
Comparison with Similar Compounds
Similar Compounds
Octyl acetate: Similar in structure but lacks the bromine atoms, resulting in different reactivity and applications.
Dibromoacetic acid: Shares the dibromoacetate group but lacks the octyl group, leading to different physical and chemical properties.
Octyl glycolate: Formed through substitution reactions involving octyl dibromoacetate, with different functional groups and reactivity.
Uniqueness
This compound is unique due to the presence of both the octyl group and two bromine atoms, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific applications, such as antimicrobial research and organic synthesis.
Properties
CAS No. |
59956-59-1 |
|---|---|
Molecular Formula |
C10H18Br2O2 |
Molecular Weight |
330.06 g/mol |
IUPAC Name |
octyl 2,2-dibromoacetate |
InChI |
InChI=1S/C10H18Br2O2/c1-2-3-4-5-6-7-8-14-10(13)9(11)12/h9H,2-8H2,1H3 |
InChI Key |
PESCLDVPROZKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


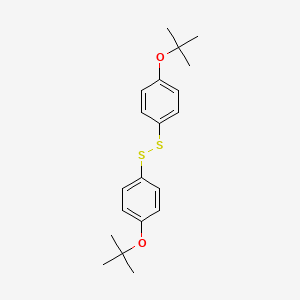
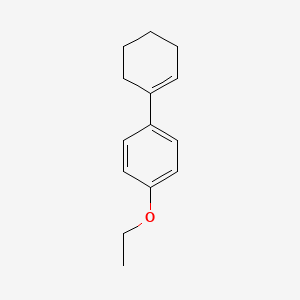
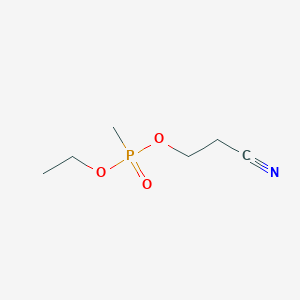
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
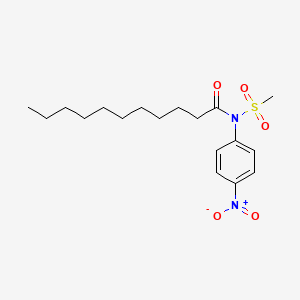
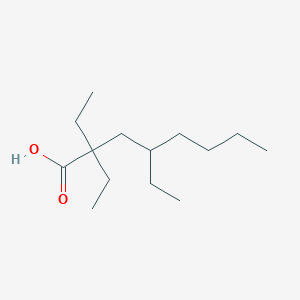
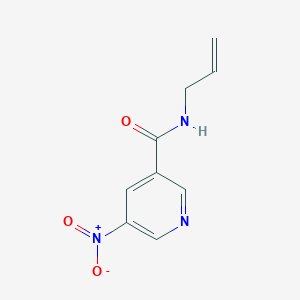
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
